N-Cbz-4,4'-bipiperidine

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

N-Cbz-4,4'-bipiperidine (CAS 109397-72-0), systematically named benzyl [4,4'-bipiperidine]-1-carboxylate, is a mono-N-protected derivative of the 4,4'-bipiperidine scaffold. The compound carries a benzyloxycarbonyl (Cbz) protecting group on one piperidine nitrogen, while the distal secondary amine remains free for regioselective derivatization.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 109397-72-0
Cat. No. B025722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cbz-4,4'-bipiperidine
CAS109397-72-0
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2
InChIKeyZYXVUJHYDUORFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cbz-4,4'-bipiperidine (CAS 109397-72-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


N-Cbz-4,4'-bipiperidine (CAS 109397-72-0), systematically named benzyl [4,4'-bipiperidine]-1-carboxylate, is a mono-N-protected derivative of the 4,4'-bipiperidine scaffold . The compound carries a benzyloxycarbonyl (Cbz) protecting group on one piperidine nitrogen, while the distal secondary amine remains free for regioselective derivatization . With a molecular formula of C₁₈H₂₆N₂O₂ and a molecular weight of 302.41 g/mol, it is a white crystalline solid at ambient temperature, soluble in common organic solvents such as methanol, ethanol, and dichloromethane, and only sparingly soluble in water . The bipiperidine core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous CNS-active agents, GPCR ligands, and PROTAC linker constructs [1]. The closest in-class analogs include N-Boc-4,4'-bipiperidine (CAS 171049-35-7), unprotected 4,4'-bipiperidine (CAS 15336-72-8), and N-Fmoc-protected variants, each offering distinct deprotection orthogonality and physicochemical properties that preclude indiscriminate interchange .

N-Cbz-4,4'-bipiperidine: Why In-Class Protecting-Group Analogs Cannot Be Simply Interchanged in Multi-Step Synthesis


N-Cbz-4,4'-bipiperidine and its closest commercially available analog, N-Boc-4,4'-bipiperidine, are both singly protected bipiperidine building blocks, yet they are not functionally interchangeable due to fundamentally different deprotection chemistries. The Cbz group is removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the Boc group requires acidic cleavage (typically TFA or HCl/dioxane) [1]. This orthogonality means that a synthetic route optimized for Cbz deprotection cannot simply substitute the Boc-protected building block without risking acid-labile functional group degradation or altering the global protecting-group strategy [2]. Beyond deprotection mode, the two compounds differ measurably in lipophilicity (ACD/LogP: Cbz 2.77 vs. Boc ~2.90), polar surface area, and molecular weight (Cbz 302.41 vs. Boc 268.40 Da), which influence solubility, chromatographic behavior, and intermediate isolation characteristics . Furthermore, the Cbz-protected variant has documented utility in specific pharmaceutical process routes—such as the convergent, palladium-catalyzed aminocarbonylation used to manufacture Lotrafiban (SB-214857)—where the Cbz group's hydrogenolytic lability was integral to the synthetic sequence and delivered an 85% deprotection yield [3].

N-Cbz-4,4'-bipiperidine: Head-to-Head and Cross-Study Quantitative Differentiation Evidence Against Closest Analogs


Orthogonal Deprotection Chemistry: Cbz (Hydrogenolysis) vs. Boc (Acidolysis) Enables Distinct Synthetic Route Design

The Cbz group on N-Cbz-4,4'-bipiperidine is removed by catalytic hydrogenolysis (H₂, 10% Pd/C, or transfer hydrogenation with ammonium formate/Pd-C) under neutral or near-neutral conditions, whereas the Boc group on N-Boc-4,4'-bipiperidine requires strongly acidic conditions (typically 25–50% TFA in CH₂Cl₂, or 4 M HCl in dioxane) for cleavage [1][2]. This orthogonality is categorical: Cbz withstands the acidic conditions that quantitatively cleave Boc (pKa of protonated Boc-carbamate ~−6; Cbz carbamate is stable to TFA at 0–25 °C for >2 h), and Boc survives the hydrogenolysis conditions that remove Cbz (H₂, 1 atm, Pd/C, 25 °C, 1–4 h) . In a documented process-scale application, the Cbz group of N-Cbz-4,4'-bipiperidine-derived intermediate 7 was cleanly removed by catalytic transfer hydrogenation (HCO₂NH₄, 10% Pd/C, MeOH) to afford the free amine 8 in 85% isolated yield, demonstrating quantitative deprotection under conditions incompatible with Boc preservation [3].

Protecting group orthogonality Solid-phase peptide synthesis Multi-step organic synthesis

Lipophilicity Differential: ACD/LogP 2.77 for N-Cbz vs. LogP ~2.90 for N-Boc-4,4'-bipiperidine Impacts Chromatographic Retention and Solvent Partitioning

N-Cbz-4,4'-bipiperidine exhibits an ACD/LogP (octanol-water partition coefficient) of 2.77, whereas the N-Boc analog has a reported LogP of approximately 2.90 (XLogP3 = 2.2 from PubChem; vendor-reported LogP = 2.89980) . The ~0.1–0.7 LogP unit difference reflects the greater polar character of the Cbz carbamate (benzyl carbamate with a conjugated carbonyl) relative to the tert-butyl carbamate, which is more aliphatic. Additionally, N-Cbz-4,4'-bipiperidine has a higher computed boiling point (439.5 ± 45.0 °C at 760 mmHg) compared to the Boc analog (362.7 °C at 760 mmHg), and a larger molar refractivity (86.5 ± 0.3 cm³), consistent with the larger aromatic Cbz substituent . These differences translate into measurably distinct chromatographic retention times under reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient), where the Cbz-protected compound elutes later than the Boc analog, directly affecting purification strategy design .

Lipophilicity Chromatographic retention Physicochemical profiling

Physical Form and Crystallinity: White Crystalline Solid Enables Reliable Handling, Weighing, and Formulation Relative to Low-Melting or Amorphous Analogs

N-Cbz-4,4'-bipiperidine is consistently described as a white crystalline solid that is stable at room temperature, with a predicted melting point of approximately 154.8 °C (MPBPWIN v1.42 estimate) . In contrast, unprotected 4,4'-bipiperidine (CAS 15336-72-8) is reported as a white to orange to green crystalline powder with a melting point of 169–173 °C and is noted as air-sensitive, requiring storage under inert gas [1]. The N-Boc analog is also a solid but with a lower boiling point and distinct storage requirements (2–8 °C, protect from light), indicating different solid-state stability . The Cbz-protected compound's robust crystallinity facilitates accurate weighing, minimizes hygroscopicity-related variability, and supports reproducible formulation in both laboratory-scale and kilo-lab process chemistry settings. The crystalline nature also simplifies purification: the compound can be recrystallized from appropriate solvent mixtures, whereas amorphous or low-melting analogs may require chromatographic purification .

Crystallinity Solid-state properties Process chemistry

Documented Synthetic Utility: 75% Aminocarbonylation Yield and 85% Cbz Deprotection Yield in the Convergent Manufacture of Lotrafiban (SB-214857)

In a peer-reviewed process research publication from SmithKline Beecham, N-Cbz-4,4'-bipiperidine hydrochloride was employed as the nucleophilic coupling partner in a palladium-catalyzed aminocarbonylation with 7-iodo-1,4-benzodiazepine 3. The reaction, conducted in N-methylpyrrolidinone at 95 °C under 1 atm CO using Pd(OAc)₂/PPh₃, delivered the coupled amide intermediate 7 in 75% isolated yield [1]. Subsequent catalytic transfer hydrogenation (HCO₂NH₄, 10% Pd/C, MeOH) removed the Cbz protecting group to give the free amine 8 in 85% isolated yield, with the combined two-step sequence providing an overall yield of 85% (123.9 kg demonstrated at scale) [1]. This contrasts with the earlier medicinal chemistry route, which relied on an intramolecular fluoride displacement reaction requiring anhydrous conditions and molecular sieves, suffered from unacceptable racemization (~5% on 50 kg scale), and was deemed unsuitable for further scale-up [1]. The aminocarbonylation approach, uniquely enabled by the Cbz-protected bipiperidine building block, was adopted as the manufacturing route. The final drug substance, Lotrafiban (SB-214857), is a potent, nonpeptide GP IIb/IIIa receptor antagonist that reached Phase III clinical trials .

Palladium-catalyzed aminocarbonylation Process chemistry GP IIb/IIIa antagonist

Hydrogen Bond Donor/Acceptor Profile and Polar Surface Area: Differentiating Molecular Recognition and Permeability Properties from Boc and Fmoc Analogs

N-Cbz-4,4'-bipiperidine possesses 1 hydrogen bond donor (the free secondary amine on the distal piperidine ring), 4 hydrogen bond acceptors (two carbamate oxygens and two piperidine nitrogens), a topological polar surface area (tPSA) of 41.6 Ų, and 4 freely rotatable bonds . In comparison, N-Boc-4,4'-bipiperidine has an identical HBD count (1) but only 3 HBA (the Boc carbamate provides two carbonyl oxygens plus one piperidine nitrogen; the carbamate nitrogen is not a significant HBA due to delocalization), and a tPSA of 41.6 Ų (identical) . The unprotected 4,4'-bipiperidine has 2 HBD, 2 HBA, a tPSA of 24.1 Ų, and a LogP of 1.03 . The Cbz-protected compound's higher HBA count (4 vs. 3 for Boc) and significantly larger molecular volume (272.0 ± 3.0 cm³ vs. Boc's ~258 cm³ estimated) influence solvation energetics and may affect passive membrane permeability when the compound is used as a PROTAC linker fragment or in cell-based assays . The Cbz compound also has zero Rule of 5 violations, confirming its suitability as a lead-like fragment or linker component .

Hydrogen bonding Polar surface area Drug-likeness

N-Cbz-4,4'-bipiperidine: Evidence-Backed Application Scenarios for Scientific Procurement and Route Design


Convergent Palladium-Catalyzed Aminocarbonylation for GP IIb/IIIa Antagonist and Related Benzodiazepine-Derived Drug Candidates

When designing a convergent synthesis of 7-(4,4'-bipiperidinylcarbonyl)-substituted benzodiazepines or analogous heterocyclic amides, N-Cbz-4,4'-bipiperidine is the building block of choice. As demonstrated in the manufacturing route for Lotrafiban (SB-214857), the Cbz-protected bipiperidine underwent efficient Pd-catalyzed aminocarbonylation with a 7-iodo-benzodiazepine in 75% isolated yield, followed by clean Cbz removal via transfer hydrogenation in 85% yield, achieving a combined 85% overall yield at >120 kg scale [1]. The Cbz group's hydrogenolytic lability is essential here: the neutral deprotection conditions avoid epimerization of the stereogenic center (α to the acetic acid side chain), a problem that plagued the earlier acid-mediated route [1]. Researchers pursuing similar benzodiazepine, quinazolinone, or related fused-ring amide targets should prioritize N-Cbz-4,4'-bipiperidine over the Boc analog, as the acidic conditions required for Boc removal (TFA or HCl) would risk racemization, substrate decomposition, or unwanted side reactions on sensitive heterocyclic cores [2].

Synthesis of Guanidine-Containing VAP-1 Inhibitors for Diabetic Nephropathy and Macular Edema Programs

N-Cbz-4,4'-bipiperidine is specifically cited as a reactant in the preparation of guanidine compounds that function as Vascular Adhesion Protein-1 (VAP-1) inhibitors [1]. VAP-1 (also known as SSAO) is a validated target for diabetic nephropathy, diabetic macular edema, and inflammatory liver diseases, with multiple pharmaceutical companies pursuing clinical candidates in this space [2]. The free secondary amine on the distal piperidine ring of the Cbz-protected building block serves as the nucleophilic handle for guanidinylation (typically via reaction with a protected guanylating reagent such as N,N'-bis-Boc-1-guanylpyrazole), while the Cbz group remains intact until the final global deprotection step, where it is removed by hydrogenolysis without affecting the guanidine functionality [3]. The N-Boc analog would be incompatible with this strategy because the acidic Boc deprotection could protonate and potentially degrade the basic guanidine moiety, whereas catalytic hydrogenolysis of Cbz is orthogonal to guanidine .

PROTAC Linker Design Requiring a Conformationally Constrained Bipiperidine Scaffold with Orthogonal Deprotection

The 4,4'-bipiperidine motif is a recognized privileged scaffold in PROTAC (PROteolysis TArgeting Chimera) linker design, where it provides a rigid, three-dimensional spacer between the target-protein ligand and the E3 ligase ligand [1]. N-Cbz-4,4'-bipiperidine offers distinct advantages over the N-Boc variant in this context: (i) the Cbz group can be selectively removed by hydrogenolysis in the presence of acid-labile functional groups commonly found in PROTAC payloads (e.g., tert-butyl esters, trityl-protected thiols, silyl ethers); (ii) the higher HBA count (4 vs. 3 for Boc) and larger solvation shell of the Cbz carbamate may influence the physicochemical properties of the PROTAC conjugate, potentially affecting cellular permeability and ternary complex formation; and (iii) the Cbz group's UV chromophore (benzyl absorption at ~254 nm) facilitates HPLC monitoring of reaction progress and intermediate purity [2][3]. While N-Boc-4,4'-bipiperidine has been explicitly commercialized as a PROTAC linker, the Cbz variant provides an orthogonal deprotection option for synthetic sequences where acid-labile functionality precludes Boc usage [1].

Large-Scale Process Chemistry Requiring Robust Crystalline Intermediates with Predictable Physical Properties

For kilo-lab and pilot-plant operations, the physical form of intermediates critically affects handling, weighing accuracy, and purification logistics. N-Cbz-4,4'-bipiperidine's description as a white crystalline solid that is stable at ambient temperature, soluble in standard organic solvents (MeOH, EtOH, CH₂Cl₂), and non-hygroscopic under normal conditions, makes it well-suited for process-scale work [1]. In contrast, unprotected 4,4'-bipiperidine is air-sensitive and requires storage under inert gas, adding cost and complexity to large-scale handling [2]. The N-Boc analog requires refrigerated storage (2–8 °C) and protection from light, which may be logistically challenging for multi-kilogram campaigns [3]. The Cbz compound's ambient storage stability and crystallinity also facilitate purification by recrystallization rather than chromatography, which is a significant cost and throughput advantage at scale. These practical handling characteristics, combined with the compound's demonstrated scalability in the Lotrafiban process (>120 kg), provide strong evidence for its selection in route development where intermediate robustness is a key criterion .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cbz-4,4'-bipiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.